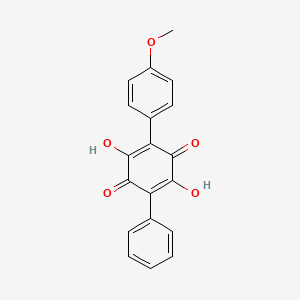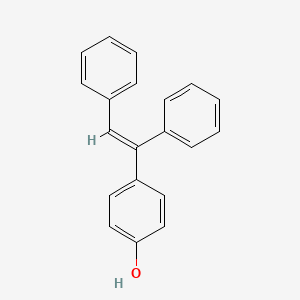
(Z,E)-1,2-Diphenyl-1-(4-hydroxyphenyl)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Fenol, 4-(1,2-difeniletenil)- típicamente involucra la sustitución nucleofílica aromática de un haluro de arilo con un derivado de fenol. Un método común incluye la reacción de 4-bromofenol con difeniletileno en condiciones básicas, a menudo usando un catalizador de paladio para facilitar la reacción de acoplamiento . Otro enfoque involucra el uso de reactivos de Grignard, donde el bromuro de fenilmagnesio reacciona con 4-hidroxibenzofenona para producir el producto deseado .
Métodos de Producción Industrial
La producción industrial de Fenol, 4-(1,2-difeniletenil)- puede involucrar procesos catalíticos a gran escala, utilizando reactores de flujo continuo para optimizar el rendimiento y la eficiencia. El uso de la síntesis asistida por microondas también se ha explorado para mejorar las velocidades de reacción y reducir el consumo de energía .
Análisis De Reacciones Químicas
Tipos de Reacciones
Fenol, 4-(1,2-difeniletenil)- experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo fenol puede oxidarse para formar quinonas u otros derivados oxidados.
Reducción: El compuesto se puede reducir para formar alcoholes o hidrocarburos correspondientes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan con frecuencia.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios compuestos fenólicos oxidados, reducidos y sustituidos, que pueden utilizarse posteriormente en diferentes aplicaciones .
Aplicaciones Científicas De Investigación
Fenol, 4-(1,2-difeniletenil)- tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas y polímeros más complejos.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico debido a sus propiedades bioactivas.
Industria: Se utiliza en la producción de resinas, recubrimientos y otros materiales industriales.
Mecanismo De Acción
El mecanismo de acción de Fenol, 4-(1,2-difeniletenil)- involucra su interacción con varios objetivos moleculares y vías. El grupo fenólico puede actuar como antioxidante al eliminar radicales libres y quelar iones metálicos. Además, puede modular vías de señalización celular, como las vías NF-kB y Nrf2, que están involucradas en las respuestas inflamatorias y de estrés oxidativo .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido Cafeico: Un compuesto fenólico con propiedades antioxidantes.
Ácido Siríngico: Conocido por sus actividades antimicrobianas y antiinflamatorias.
Ácido Vanílico: Exhibe propiedades antioxidantes y antimicrobianas.
Ácido Ferúlico: Utilizado por sus efectos antioxidantes y antiinflamatorios.
Vainillina: Ampliamente utilizado por sus propiedades aromatizantes y actividad antioxidante.
Singularidad
Fenol, 4-(1,2-difeniletenil)- es único debido a su configuración estructural específica, que confiere una reactividad química y una actividad biológica distintas en comparación con otros compuestos fenólicos.
Propiedades
Fórmula molecular |
C20H16O |
|---|---|
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
4-[(E)-1,2-diphenylethenyl]phenol |
InChI |
InChI=1S/C20H16O/c21-19-13-11-18(12-14-19)20(17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-15,21H/b20-15+ |
Clave InChI |
OFKRFZKNGJTQCG-HMMYKYKNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)O |
SMILES canónico |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12285968.png)
![3,4,5-trihydroxy-6-[6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12285970.png)
![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2](/img/structure/B12285971.png)
![2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)

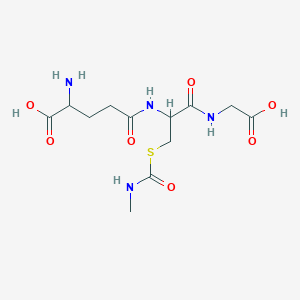
![(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12285993.png)
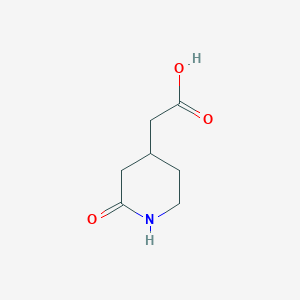
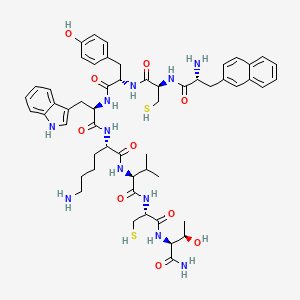

![1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12286012.png)
![benzyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12286018.png)
![3-ethyl 5-methyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12286027.png)
